dimethyl 2-{[(4-nitrophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate
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Overview
Description
Dimethyl 2-{[(4-nitrophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate: is a complex organic compound with a molecular formula of C19H18N2O8S . This compound features a thiophene ring, a nitro group, and an ester functional group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
. One common synthetic route includes:
Formation of the thiophene ring: : This can be achieved through the Gewald reaction, which involves the condensation of α-aminonitriles with ketones in the presence of sulfur.
Introduction of the nitro group: : Nitration of the thiophene ring can be performed using nitric acid and sulfuric acid under controlled conditions to ensure the nitro group is introduced at the desired position.
Esterification: : The carboxylic acid groups are then esterified using methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the dimethyl ester.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, with careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to maintain consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: : The nitro group can be reduced to an amine using reducing agents like tin chloride or iron powder in acidic conditions.
Substitution: : The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) can be used.
Reduction: : Reducing agents like tin chloride (SnCl2) or iron powder in acidic conditions are commonly employed.
Substitution: : Nucleophiles such as amines or alcohols can be used in substitution reactions, often with the aid of a base.
Major Products Formed
Oxidation: : Sulfoxides or sulfones.
Reduction: : Amines.
Substitution: : Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, the nitro group can act as an electrophile, reacting with nucleophiles in biological systems, while the thiophene ring can participate in π-π stacking interactions with biological macromolecules.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the presence of both a nitro group and a thiophene ring. Similar compounds include:
Thiophene derivatives: : Compounds with similar thiophene rings but different substituents.
Nitro compounds: : Compounds containing nitro groups but lacking the thiophene ring.
Ester derivatives: : Compounds with ester functionalities but different core structures.
These similar compounds may have different reactivity and applications, highlighting the uniqueness of dimethyl 2-{[(4-nitrophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate.
Properties
IUPAC Name |
dimethyl 2-[[2-(4-nitrophenoxy)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O8S/c1-27-18(23)12-7-8-13-15(12)16(19(24)28-2)17(30-13)20-14(22)9-29-11-5-3-10(4-6-11)21(25)26/h3-6,12H,7-9H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWIBVDYVTZRCFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC2=C1C(=C(S2)NC(=O)COC3=CC=C(C=C3)[N+](=O)[O-])C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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